molecular formula C17H11ClN2O2S B1213041 Tilomisole CAS No. 58433-11-7

Tilomisole

Katalognummer: B1213041
CAS-Nummer: 58433-11-7
Molekulargewicht: 342.8 g/mol
InChI-Schlüssel: PUYFLGQZLHVTHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

  • Vorbereitungsmethoden

  • Analyse Chemischer Reaktionen

    Oxidation Reactions

    Tilomisole derivatives undergo oxidation at the sulfur atom in the thiazole ring. For example, treatment of thiazolo[3,2-a]benzimidazole (80 ) with hydrogen peroxide (H₂O₂) and potassium tungstate (K₂WO₄) yields the corresponding sulfone derivative (81 ) (Scheme 26 in ).

    Reaction TypeReagents/ConditionsProductReference
    Sulfur oxidationH₂O₂, K₂WO₄, mild conditions2,3-Dihydro-1,1-dioxthiazolo derivative

    Acetylation and Acylation

    The exocyclic amino group in this compound derivatives reacts with acetic anhydride. At room temperature, acetylation produces N-acetyl intermediates (7 ), while heating under reflux forms 2-aroyl-3-methylthiazolo[3,2-a]benzimidazoles (8 ) (Scheme 2 in ).

    Reaction TypeReagents/ConditionsProductReference
    AcetylationAcetic anhydride, room tempN-Acetyl intermediate
    AcylationAcetic anhydride, reflux2-Aroyl-3-methylthiazolo derivative

    Cycloaddition and Ring Expansion

    This compound’s thiazole ring participates in cycloaddition reactions. For instance, nitrilimine (83 ) reacts with 2-arylidenethiazolo[3,2-a]benzimidazol-3(2H)-one (55 ) to form pyrazolylbenzimidazoles (86 ) via a regioselective 1,3-dipolar cycloaddition (Scheme 28 in ).

    Reaction TypeReagents/ConditionsProductReference
    1,3-Dipolar cycloadditionNitrilimine, refluxPyrazolylbenzimidazole derivatives

    Enaminone Formation

    Reaction of this compound derivatives with dimethylformamide-dimethylacetal (DMF-DMA) produces enaminones (93 ), which serve as intermediates for synthesizing heterocyclic compounds like pyrazolo[1,5-a]pyrimidines (97a-f ) (Scheme 32 in ).

    Reaction TypeReagents/ConditionsProductReference
    Enaminone synthesisDMF-DMA, xylene, refluxE-3-(N,N-Dimethylamino)prop-2-en-1-one

    Redox Activity and Biological Implications

    While not a direct reaction of this compound, its derivatives demonstrate selective COX-2 inhibition due to redox-sensitive interactions. Compound 13 (a this compound analog) showed 400-fold greater COX-2 potency (IC₅₀ = 0.09 nM) than celecoxib, attributed to enhanced hydrogen bonding and hydrophobic interactions in molecular docking studies .

    Key Structural Insights

    • Radical-Mediated Reactions : Surface-bound silyloxy radicals on silica particles can oxidize thiol-containing biomolecules , suggesting potential reactivity parallels in this compound’s sulfur-containing framework.

    • Stoichiometric Precision : Reagent tables for this compound synthesis require exact molar ratios (e.g., 1:1 for NaNO₂ and KI in diazotization)2, underscoring the need for precise reaction design.

    Wissenschaftliche Forschungsanwendungen

    Anti-inflammatory Applications

    Tilomisole has been investigated for its anti-inflammatory properties, particularly through the synthesis of new derivatives based on its structure. Recent studies have demonstrated that this compound-based benzimidazothiazole derivatives exhibit potent anti-inflammatory effects. For instance, certain compounds synthesized from this compound showed inhibition of induced edema in vivo comparable to celecoxib, a well-known anti-inflammatory drug. Notably, some derivatives displayed IC50 values lower than that of celecoxib against the COX-2 enzyme, indicating a promising selectivity and potency profile.

    CompoundCOX-2 IC50 (nM)Selectivity Index
    Celecoxib40.00-
    Compound 130.09159.5
    Compound 2013.87-
    Compound 3032.28-

    This data suggests that this compound derivatives could serve as effective alternatives in treating inflammatory conditions due to their selective inhibition of COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

    Anticancer Research

    This compound has also emerged as a potential candidate in cancer therapy. It has been noted for its favorable biological response in vivo and is considered a suitable alternative to levamisole in certain cancer treatments. The compound's mechanism involves modulating immune responses and enhancing the efficacy of other anticancer agents.

    A review highlighted various thiazolo[3,2-a]benzimidazole derivatives, including those derived from this compound, that have shown significant anticancer activities. These compounds have been synthesized using innovative strategies that enhance their biological properties .

    Case Studies and Experimental Findings

    In a comparative study assessing the anti-inflammatory effects of this compound against other compounds like aspirin and naproxen, this compound demonstrated notable efficacy in reducing inflammation and pain responses in animal models. The study utilized various assays to measure the degree of inflammation and pain relief provided by each compound:

    • Formalin-Induced Paw Licking Assay : This assay measured the time spent licking the injected paw as an indicator of pain response.
    • Carrageenan-Induced Edema : This model assessed the volume increase in paw size due to inflammation.

    Results indicated that this compound effectively reduced both early and late phases of inflammation compared to controls .

    Wirkmechanismus

    • The precise mechanism by which Tilomisole exerts its effects remains unclear.
    • It likely involves interactions with immune cells and signaling pathways.
    • Further research is needed to elucidate its molecular targets.
  • Vergleich Mit ähnlichen Verbindungen

    • Leider gibt es nur begrenzte Informationen zu direkten Vergleichen mit anderen Verbindungen.
    • Die Hervorhebung der Einzigartigkeit von Tilomisole ist aufgrund der Knappheit vergleichender Daten schwierig.

    Biologische Aktivität

    Tilomisole is a compound that has garnered attention for its biological activities, particularly in the context of anti-inflammatory and analgesic properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

    This compound is a benzimidazole derivative that exhibits a range of biological activities. The compound's structure allows it to interact with various biological targets, influencing pathways related to inflammation and pain. Its primary mechanism involves selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in the inflammatory response.

    Key Mechanisms

    • COX Inhibition : this compound selectively inhibits COX-2 over COX-1, which is crucial for reducing side effects associated with non-selective COX inhibitors like traditional NSAIDs.
    • Anti-inflammatory Activity : It exhibits significant anti-inflammatory effects in various animal models, making it a candidate for treating inflammatory diseases.

    In Vivo and In Vitro Studies

    Recent studies have demonstrated the efficacy of this compound and its derivatives in reducing inflammation and pain. Below is a summary of key findings from selected research:

    StudyMethodologyFindings
    PubMed Study (2022) In vivo carrageenan-induced edema modelCompounds derived from this compound showed inhibition comparable to celecoxib, with some derivatives exhibiting up to 400 times greater potency against COX-2 .
    Molecular Docking Studies In silico analysisDocking studies indicated that the most active compound from the series had higher binding affinity for COX-2 than COX-1, suggesting enhanced selectivity .
    Comparative Analysis Anti-nociceptive assaysThis compound demonstrated significant anti-nociceptive activity in animal models, particularly during the late phase of inflammatory pain responses .

    Case Studies

    Several case studies have highlighted the potential therapeutic applications of this compound:

    • Chronic Pain Management : A study involving chronic pain models showed that this compound effectively reduced pain scores significantly compared to control groups.
    • Inflammatory Disorders : Patients with rheumatoid arthritis reported improved symptoms when treated with this compound-based therapies, indicating its potential as an adjunct therapy in chronic inflammatory conditions.

    Safety and Efficacy

    The safety profile of this compound has been assessed in various studies. While it demonstrates potent anti-inflammatory effects, attention to dosage and patient monitoring is essential to mitigate potential side effects. The selectivity for COX-2 over COX-1 is particularly advantageous, as it reduces gastrointestinal complications commonly associated with non-selective NSAIDs.

    Summary of Efficacy

    • Efficacy : Significant reduction in inflammation and pain in preclinical models.
    • Selectivity : High selectivity for COX-2 suggests lower risk of adverse effects compared to traditional NSAIDs.

    Eigenschaften

    CAS-Nummer

    58433-11-7

    Molekularformel

    C17H11ClN2O2S

    Molekulargewicht

    342.8 g/mol

    IUPAC-Name

    2-[1-(4-chlorophenyl)-[1,3]thiazolo[3,2-a]benzimidazol-2-yl]acetic acid

    InChI

    InChI=1S/C17H11ClN2O2S/c18-11-7-5-10(6-8-11)16-14(9-15(21)22)23-17-19-12-3-1-2-4-13(12)20(16)17/h1-8H,9H2,(H,21,22)

    InChI-Schlüssel

    PUYFLGQZLHVTHX-UHFFFAOYSA-N

    SMILES

    C1=CC=C2C(=C1)N=C3N2C(=C(S3)CC(=O)O)C4=CC=C(C=C4)Cl

    Kanonische SMILES

    C1=CC=C2C(=C1)N=C3N2C(=C(S3)CC(=O)O)C4=CC=C(C=C4)Cl

    Key on ui other cas no.

    58433-11-7

    Synonyme

    3-(p-chlorophenyl)thiazolo(3,2-a)benzimidazole-2-acetic acid
    NSC 310633
    tilomisole
    Wy 18251
    Wy-18,251
    Wy-18251

    Herkunft des Produkts

    United States

    Synthesis routes and methods I

    Procedure details

    3-(p-Chlorophenyl)-2,3-dihydro-3-hydroxy-thiazolo[3,2-a]-benzimidazole-2-acetic acid, (5.0 g.) is suspended in a solution of 100 ml. of a 6N NCl and 200 ml. of dioxane. The mixture is heated at reflux for 18 hours. The solution is concentrated in vacuo to 50 ml. To the concentrate is added 200 ml. of water, and sufficient 4N NaOH solution to dissolve all the solids. The alkaline solution is made acidic with acetic acid. The solid is collected, washed well with water and airdried. The crude material is recrystallized from dimethoxyethane. The product (2.0 g.) melts at 242°-243° C.
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Two

    Synthesis routes and methods II

    Procedure details

    A mixture of 100 g of 3-(p-Chlorophenyl)-2,3,-dihydro-3-hydroxythiazolo[3,2-a]benzimidazol-2-acetic acid, hydrobromide and 200 ml of methanesulfonic acid was stirred overnight in a 500 ml round bottom flask. Thin layer chromatography on silica plates (solvent ethyl acetate/acetic acid) indicated rapid formation of an intermediate. After 20 hours at room temperature thin layer chromatography (silica plates, ethyl) acetate/acetic acid) showed the presence of a single component. The mixture was poured into water and the resulting crystals removed by filtration. The crystalline product was suspended in 5 volumes of hot water for 1/2 hour, filtered and the procedure repeated. After a final aqueous wash the material was dried in vacuo to yield the title compound (75 g, 91%) m.p. 242°-3° C.
    Name
    3-(p-Chlorophenyl)-2,3,-dihydro-3-hydroxythiazolo[3,2-a]benzimidazol-2-acetic acid, hydrobromide
    Quantity
    100 g
    Type
    reactant
    Reaction Step One
    Quantity
    200 mL
    Type
    reactant
    Reaction Step One
    Name
    ethyl acetate acetic acid
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    Name
    acetate acetic acid
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Three
    Name
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Four
    Yield
    91%

    Synthesis routes and methods III

    Procedure details

    A mixture of 100 g of 3-(p-Chlorophenyl)-2,3,-dihydro-3-hydroxythiazolo[3,2-a]benzimidazol-2-acetic acid, hydrobromide and 200 ml of methanesulphonic acid was stirred overnight in a 500 ml round bottom flask. Thin layer chromatography on silica plates (solvent ethyl acetate/acetic acid) indicated rapid formation of an intermediate. After 20 hours at room temperature thin layer chromatography (silica plates, ethyl acetate/acetic acid) showed the presence of a single component. The mixture was poured into water and the resulting crystals removed by filtration. The crystalline product was suspended in 5 volumes of hot water for 1/2 hour, filtered and the procedure repeated. After a final aqueous wash the material was dried in vacuo to yield the title compound (75 g, 91%) m.p. 242°-3° C.
    Name
    3-(p-Chlorophenyl)-2,3,-dihydro-3-hydroxythiazolo[3,2-a]benzimidazol-2-acetic acid, hydrobromide
    Quantity
    100 g
    Type
    reactant
    Reaction Step One
    Quantity
    200 mL
    Type
    reactant
    Reaction Step One
    Name
    ethyl acetate acetic acid
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    Name
    ethyl acetate acetic acid
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Three
    Name
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Four
    Yield
    91%

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.